Cas no 625394-45-8 (benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate)

benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 625394-45-8
- Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
- benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate
- EN300-28298201
- SCHEMBL4482242
-
- インチ: 1S/C16H14BrNO3/c17-13-7-4-8-14-15(13)20-10-9-18(14)16(19)21-11-12-5-2-1-3-6-12/h1-8H,9-11H2
- InChIKey: YBPXZVRIXZBPMU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1OCCN2C(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 347.01571g/mol
- どういたいしつりょう: 347.01571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 38.8Ų
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28298201-0.5g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28298201-0.1g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28298201-0.05g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28298201-5.0g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28298201-2.5g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28298201-10.0g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28298201-1g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28298201-1.0g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28298201-0.25g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28298201-5g |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate |
625394-45-8 | 5g |
$3520.0 | 2023-09-07 |
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylateに関する追加情報
Exploring the Properties and Applications of Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate (CAS No. 625394-45-8)
Benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate (CAS No. 625394-45-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the benzoxazine family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The presence of the bromo substituent at the 8-position and the benzyl carboxylate moiety enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for benzoxazine derivatives has surged due to their potential in designing novel therapeutic agents. Researchers are particularly interested in the 8-bromo variant for its unique electronic properties, which facilitate cross-coupling reactions—a hot topic in modern organic synthesis. The compound's CAS No. 625394-45-8 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
One of the most discussed applications of benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate is its role in the development of central nervous system (CNS) drugs. The benzoxazine core is structurally similar to several neurotransmitter modulators, sparking interest in its potential to treat neurological disorders. This aligns with the growing public focus on mental health and neurodegenerative diseases, such as Alzheimer's and Parkinson's.
From a synthetic perspective, the bromo group in this compound offers versatility. It serves as a handle for further functionalization via palladium-catalyzed reactions, a technique widely explored in the pharmaceutical industry. This adaptability makes CAS No. 625394-45-8 a sought-after building block for medicinal chemists aiming to create libraries of bioactive molecules.
Environmental and sustainability concerns have also influenced research around this compound. Scientists are investigating greener synthesis routes for benzoxazine derivatives, including benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, to reduce reliance on hazardous reagents. This trend resonates with the broader push for green chemistry—a frequently searched term in scientific and industrial circles.
In material science, the benzoxazine framework has shown promise in creating high-performance polymers. While the 8-bromo derivative is primarily studied for pharmaceutical applications, its structural features could inspire innovations in polymer chemistry, such as flame-resistant coatings or adhesives. This interdisciplinary potential makes CAS No. 625394-45-8 a compound worth watching.
For researchers sourcing this chemical, purity and stability are critical. The benzyl carboxylate group in benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate requires careful handling to prevent hydrolysis, a common challenge noted in lab forums. Storage under inert conditions is often recommended to maintain its integrity.
In summary, benzyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate (CAS No. 625394-45-8) exemplifies the intersection of synthetic utility and biomedical potential. Its role in CNS drug discovery, coupled with its adaptability in organic synthesis, positions it as a compound of enduring interest. As scientific inquiries into benzoxazine chemistry expand, this molecule will likely remain a focal point for innovation.
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